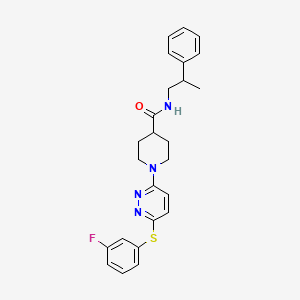
1-(6-((3-fluorophenyl)thio)pyridazin-3-yl)-N-(2-phenylpropyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-((3-fluorophenyl)thio)pyridazin-3-yl)-N-(2-phenylpropyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C25H27FN4OS and its molecular weight is 450.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(6-((3-fluorophenyl)thio)pyridazin-3-yl)-N-(2-phenylpropyl)piperidine-4-carboxamide, also known by its CAS number 1223922-38-0, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, target interactions, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is C25H27FN4OS, with a molecular weight of approximately 450.6 g/mol. Its structure features a piperidine ring, a pyridazine moiety, and a thioether linkage with a fluorinated phenyl group, which suggests diverse pharmacological potential.
| Property | Value |
|---|---|
| Molecular Formula | C25H27FN4OS |
| Molecular Weight | 450.6 g/mol |
| CAS Number | 1223922-38-0 |
The exact mechanism of action for this compound is not fully elucidated; however, preliminary studies suggest it may interact with specific molecular targets such as receptors and enzymes involved in various signaling pathways. The presence of the fluorinated phenyl group may enhance its binding affinity and selectivity towards these targets.
1. Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives containing the pyridazine ring have shown to scavenge free radicals effectively, which could be beneficial in preventing oxidative stress-related diseases.
2. Neuroprotective Effects
Studies have suggested that this compound may exhibit neuroprotective effects by modulating neurotransmitter systems. Specifically, it has been associated with the inhibition of monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters such as serotonin and dopamine. Inhibitors of MAO can potentially aid in treating neurodegenerative disorders like Parkinson's disease and depression .
3. Antimicrobial Activity
The compound's structural components indicate potential antimicrobial properties. Preliminary screenings have shown that similar piperidine derivatives possess activity against various bacterial strains, suggesting that this compound may also exhibit such effects .
Study on MAO Inhibition
A comparative study involving pyridazine derivatives demonstrated that compounds structurally related to this compound showed varying degrees of MAO-A and MAO-B inhibition. Notably, some derivatives exhibited IC50 values in the low micromolar range, indicating potent inhibitory activity against MAO-B specifically .
Cytotoxicity Assessment
In vitro studies assessing cytotoxicity on healthy fibroblast cell lines revealed that certain derivatives caused minimal cytotoxic effects at lower concentrations, suggesting a favorable safety profile for potential therapeutic applications .
Propriétés
IUPAC Name |
1-[6-(3-fluorophenyl)sulfanylpyridazin-3-yl]-N-(2-phenylpropyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27FN4OS/c1-18(19-6-3-2-4-7-19)17-27-25(31)20-12-14-30(15-13-20)23-10-11-24(29-28-23)32-22-9-5-8-21(26)16-22/h2-11,16,18,20H,12-15,17H2,1H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNKRSOYQEUYXSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1CCN(CC1)C2=NN=C(C=C2)SC3=CC=CC(=C3)F)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














